Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-(4-fluorophenyl)thiophene, which can be synthesized via a Suzuki coupling reaction.
Introduction of the Carboxylate Group: The thiophene derivative is then subjected to a carboxylation reaction using ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding alcohols
Substitution: Derivatives with different substituents replacing the chlorine atom
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new thiophene-based compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific electronic or optical properties due to the unique characteristics of the thiophene ring.
Mechanism of Action
The exact mechanism of action for Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloroacetamido and fluorophenyl groups can enhance binding affinity and specificity to these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 3-(2-bromoacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
- Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-(2-chloroacetamido)-5-(4-methylphenyl)thiophene-2-carboxylate
Comparison: Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of both the chloroacetamido and fluorophenyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance metabolic stability and bioavailability, making this compound potentially more effective in pharmaceutical applications compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-2-21-15(20)14-11(18-13(19)8-16)7-12(22-14)9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJSNGVSMSEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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